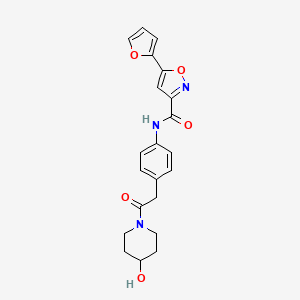

5-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-16-7-9-24(10-8-16)20(26)12-14-3-5-15(6-4-14)22-21(27)17-13-19(29-23-17)18-2-1-11-28-18/h1-6,11,13,16,25H,7-10,12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSDTWIBEAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)isoxazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 410.5 g/mol. The structure incorporates a furan ring, an isoxazole moiety, and a piperidine derivative, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3 |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 896294-30-7 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to affect the JAK3/STAT3 signaling pathway, which is crucial for various cellular processes including growth and apoptosis.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer activity. For example, a related compound demonstrated selective cytotoxicity against colon cancer cell lines with an IC50 value as low as 2.5 μg/mL . The mechanism involves down-regulation of phosphorylated STAT3, suggesting that the compound may act as a novel chemotherapeutic agent targeting this pathway.

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could indicate possible applications in treating neurological disorders such as depression or anxiety.

Case Studies and Research Findings

- Anticancer Activity : A study synthesized various N-phenyl-5-carboxamidyl isoxazoles and evaluated their activity against solid tumors. The findings highlighted the potential of these compounds to selectively target tumor cells while sparing normal cells .

- Mechanistic Insights : Further investigations into the mechanism revealed that certain derivatives of isoxazole inhibit cell proliferation through non-apoptotic pathways, primarily necrosis . This suggests a unique mode of action that could be exploited for therapeutic purposes.

- Inhibition Studies : In vitro studies have shown that the compound can inhibit certain enzymes involved in cancer progression, providing a basis for its development as an anticancer drug .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with dihydropyridine and thienopyridine derivatives reported in pharmacological studies. Below is a comparative analysis with key analogs:

Core Scaffold Variations

- Target Compound : Isoxazole core with a carboxamide linker.

- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide): 1,4-dihydropyridine core with a thioether-linked oxoethyl group and methoxyphenyl substituents .

- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): Similar to AZ331 but with a 4-bromophenyl group replacing the methoxy substituent .

| Feature | Target Compound | AZ331 | AZ257 |

|---|---|---|---|

| Core Structure | Isoxazole | 1,4-Dihydropyridine | 1,4-Dihydropyridine |

| Key Substituents | 4-Hydroxypiperidin-1-yl oxoethyl | 4-Methoxyphenyl oxoethyl (thio-linked) | 4-Bromophenyl oxoethyl (thio-linked) |

| Aromatic Groups | Furan-2-yl, phenyl | Furan-2-yl, 2-methoxyphenyl | Furan-2-yl, 2-methoxyphenyl |

| Functional Groups | Carboxamide, hydroxypiperidine | Carboxamide, thioether, methoxy | Carboxamide, thioether, bromo |

Pharmacokinetic and Pharmacodynamic Implications

- Hydrogen Bonding : The hydroxypiperidine group in the target compound may improve solubility and target binding compared to the methoxy or bromo groups in AZ331 and AZ257, which are more lipophilic.

- Electron Effects : The isoxazole core (electron-deficient) vs. dihydropyridine (electron-rich) could alter interactions with redox-sensitive enzymes or ion channels.

- Metabolic Stability : The thioether linkage in AZ331/AZ257 may confer susceptibility to oxidative metabolism, whereas the oxoethyl group in the target compound might enhance stability .

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during amide coupling .

- Purification : Flash chromatography or preparative HPLC ensures high purity (>95%) .

Which analytical techniques are critical for confirming structural integrity and purity?

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR identifies key functional groups (e.g., furan protons at δ 6.3–7.1 ppm, piperidine hydroxyl at δ 1.5–2.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves stereoisomers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 452.18) .

Q. Advanced Application :

- X-ray Crystallography : Resolves conformational ambiguities in the piperidine and isoxazole moieties .

How can researchers design experiments to identify the compound’s primary biological targets?

Q. Advanced Research Focus

- Molecular Docking : Screen against kinase or GPCR libraries using software (AutoDock Vina) to predict binding affinities .

- In Vitro Assays :

- Enzyme Inhibition : Test activity against serine/threonine kinases (IC50 determination) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks subcellular localization in cancer cell lines .

- SAR Studies : Modify the furan or piperidine groups to correlate structural changes with activity .

Q. Advanced Research Focus

- Orthogonal Assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based assays .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–10 μM) to exclude off-target effects .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50 vs. logP) .

Q. Key Considerations :

- Solubility : Use DMSO stocks <0.1% to avoid precipitation in aqueous buffers .

- Batch Variability : Characterize each synthesis batch via LC-MS to rule out impurities .

Which in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Q. Advanced Research Focus

- Rodent Models :

- PK Studies : Intravenous/oral administration in Sprague-Dawley rats; measure plasma half-life (t1/2) and bioavailability .

- Metabolite Identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites in liver microsomes .

- Toxicity Screening :

How can computational methods guide the optimization of this compound’s metabolic stability?

Q. Advanced Research Focus

- ADMET Prediction : Tools like SwissADME predict logP (2.1), CYP2D6 inhibition risk, and blood-brain barrier permeability .

- Metabolic Hotspot Analysis : Identify vulnerable sites (e.g., furan ring oxidation) using Schrödinger’s Metabolism Module .

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate to enhance solubility and reduce first-pass metabolism .

What structural analogs are critical for structure-activity relationship (SAR) studies?

Q. Basic Research Focus

| Analog | Structural Change | Impact on Activity |

|---|---|---|

| B1 | Isoxazole → Oxazole | Reduced potency (ΔIC50 = +2 μM) |

| B2 | Piperidine → Piperazine | Improved solubility (logS = -3.2 → -2.8) |

| B3 | Furan → Benzofuran | Enhanced selectivity for GPCRs |

Source : Derived from structural comparisons in .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Key Issues :

- Low Yield in Coupling Steps : Optimize stoichiometry (1.2:1 amine:acid ratio) and switch to flow chemistry for reproducibility .

- Purification Complexity : Replace flash chromatography with crystallization (solvent: ethyl acetate/hexane) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.